molecular formula C6H5ClN2O2S B1631625 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 74840-34-9

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1631625
CAS No.: 74840-34-9
M. Wt: 204.63 g/mol
InChI Key: MYNMNRVNVCHWIT-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2S . It has a molecular weight of 204.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O2S/c1-12-6-8-2-3 (5 (10)11)4 (7)9-6/h2H,1H3, (H,10,11) . The compound has a topological polar surface area of 88.4 Ų and a complexity of 181 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.63 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Complex Compounds

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid plays a crucial role in synthesizing complex chemical compounds. For instance, its use in the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids has been detailed, demonstrating its utility in creating diverse chemical structures (Grant, Seemann, & Winthrop, 1956). Similarly, the compound is essential in producing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which have fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Pharmaceutical and Biological Applications

This compound is utilized in the development of pharmaceuticals and has shown potential in antiviral research. For example, its derivative was used to synthesize compounds with slight antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988). Additionally, derivatives of this compound have been investigated for their potential in DNA methylation, which could have significant implications in cancer research (Grigoryan et al., 2012).

Chemical Reaction Studies

This compound is also a subject of study in chemical reaction mechanisms. Its role in various nucleophilic substitution reactions has been explored, providing insights into its chemical behavior and reactivity (Shadbolt & Ulbricht, 1967). The compound has also been used in kinetic studies, such as its oxidation by potassium dichromate in aqueous perchloric acid, contributing to a deeper understanding of its chemical properties (Padmini, Manju, & Sateesh, 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNMNRVNVCHWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551301
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-34-9
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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